Lipophilicity Offset: Nitro vs. Des-Nitro Analog
The target compound exhibits an XLogP3 of 2.1 [1], substantially lower than the des-nitro analog (4-(benzyloxy)phenyl)methanamine (CAS 22171-15-9), which has a computed LogP of 3.42 . This 1.32 log unit difference translates to approximately a 21-fold lower octanol-water partition coefficient, indicating that the nitro group effectively counterbalances the lipophilicity contributed by the benzyloxy substituent. The reduced LogP places the target compound closer to the optimal drug-like lipophilicity range (LogP 1–3), potentially offering improved aqueous solubility and reduced non-specific protein binding compared to the des-nitro analog.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | (4-(Benzyloxy)phenyl)methanamine (des-nitro analog): LogP = 3.42 |
| Quantified Difference | ΔLogP = –1.32 (target is ~21× less lipophilic) |
| Conditions | Computed values: XLogP3 for target (PubChem); LogP for comparator (Chemsrc/chemical database consensus) |
Why This Matters
For medicinal chemistry programs, the 21-fold reduction in lipophilicity relative to the des-nitro analog can translate into improved solubility, lower metabolic clearance, and reduced risk of phospholipidosis, directly influencing lead optimization decisions.
- [1] PubChem. XLogP3-AA computed value for (4-(Benzyloxy)-2-nitrophenyl)methanamine, CID 118992870. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/118992870 (accessed April 2026). View Source
